5-fluorobenzofuran-3(2H)-one
Overview
Description
5-Fluorobenzofuran-3(2H)-one: is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a fluorine atom at the 5-position of the benzofuran ring and a ketone group at the 3-position
Scientific Research Applications
Chemistry: 5-Fluorobenzofuran-3(2H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new materials with unique properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .
Future Directions
Benzofuran compounds, including 5-fluorobenzofuran-3(2H)-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorobenzofuran-3(2H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 5-fluoro-2,3-dihydrobenzofuran-3-ol, the compound can be synthesized through a series of reactions involving reagents such as diphenyl phosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene at temperatures ranging from 0 to 20°C, followed by treatment with water and tetrahydrofuran at 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluorobenzofuran-3-carboxylic acid, while reduction may produce 5-fluoro-2,3-dihydrobenzofuran-3-ol.
Mechanism of Action
The mechanism of action of 5-fluorobenzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
- 5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride
- 5-Fluorobenzofuran-3-carboxylic acid
Comparison: Compared to similar compounds, 5-fluorobenzofuran-3(2H)-one is unique due to its specific substitution pattern and functional groupsFor example, the presence of the fluorine atom at the 5-position can significantly influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-fluoro-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLDWWKVCKMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515171 | |
Record name | 5-Fluoro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60770-49-2 | |
Record name | 5-Fluoro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a small molecule like 5-fluorobenzofuran-3(2H)-one as a fluorescent probe scaffold compared to larger molecules?
A1: The paper highlights that traditional fluorescent probes often rely on large, complex molecules. Using a smaller scaffold like this compound offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.